molecular formula C15H12N2O2 B3150813 METHYL 2-PHENYL-3H-1,3-BENZODIAZOLE-5-CARBOXYLATE CAS No. 69570-97-4

METHYL 2-PHENYL-3H-1,3-BENZODIAZOLE-5-CARBOXYLATE

Cat. No.: B3150813
CAS No.: 69570-97-4
M. Wt: 252.27 g/mol
InChI Key: YWAHTAIRLQVQLU-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring. Benzodiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Biochemical Analysis

Biochemical Properties

Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with microtubule-targeting agents, inducing cell death through mitotic arrest . This interaction is crucial for its potential anti-tumor activity, as it preferentially affects rapidly dividing cancer cells over normal cells.

Cellular Effects

Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate influences various cellular processes. It has been observed to cause cell death in leukemic cells at micromolar concentrations . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can lead to the loss of cell population, escalated membrane permeability, and collapsed mitochondrial membrane potential in MCF-7 cells .

Molecular Mechanism

The molecular mechanism of Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a microtubule-targeting agent, inducing cell death through mitotic arrest . This mechanism is particularly effective in targeting rapidly dividing cancer cells, making it a potential candidate for anti-tumor therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate change over time. Studies have shown that it remains stable and effective in inducing cytotoxicity in a dose-dependent manner

Dosage Effects in Animal Models

The effects of Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate vary with different dosages in animal models. At higher doses, it has been observed to cause toxic or adverse effects, while lower doses may not be as effective in inducing the desired therapeutic outcomes . Understanding the threshold effects and optimal dosage is crucial for its potential therapeutic applications.

Metabolic Pathways

Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for its biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate within cells and tissues involve specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity.

Subcellular Localization

Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with methyl 2-bromo-3-phenylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzodiazole derivatives .

Scientific Research Applications

Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate include other benzodiazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-phenyl-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-12-13(9-11)17-14(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAHTAIRLQVQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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